molecular formula C11H15NO B2620153 4-(Cyclopropylmethylamino)-2-methylphenol CAS No. 1514622-83-3

4-(Cyclopropylmethylamino)-2-methylphenol

Cat. No.: B2620153
CAS No.: 1514622-83-3
M. Wt: 177.247
InChI Key: FBKBMINAKOQFPW-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethylamino)-2-methylphenol is an organic compound that features a phenol group substituted with a cyclopropylmethylamino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethylamino)-2-methylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylphenol (o-cresol) and cyclopropylmethylamine.

    Reaction Conditions: The reaction between 2-methylphenol and cyclopropylmethylamine is usually carried out under basic conditions, often using a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the phenol group, facilitating nucleophilic substitution.

    Solvent: Common solvents for this reaction include dimethylformamide (DMF) or tetrahydrofuran (THF), which help dissolve the reactants and provide a suitable medium for the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethylamino)-2-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while nitration could produce nitrophenol derivatives.

Scientific Research Applications

4-(Cyclopropylmethylamino)-2-methylphenol has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethylamino)-2-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethylamino group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The phenol group may also participate in redox reactions, contributing to its overall effect.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyclopropylamino)-2-methylphenol: Similar structure but lacks the methyl group on the amino substituent.

    4-(Cyclopropylmethylamino)-phenol: Similar structure but lacks the methyl group on the phenol ring.

    2-Methyl-4-aminophenol: Similar structure but lacks the cyclopropylmethyl group.

Uniqueness

4-(Cyclopropylmethylamino)-2-methylphenol is unique due to the presence of both the cyclopropylmethylamino group and the methyl group on the phenol ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(cyclopropylmethylamino)-2-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-6-10(4-5-11(8)13)12-7-9-2-3-9/h4-6,9,12-13H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKBMINAKOQFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCC2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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